Product packaging for 3-Butoxy-5-(trifluoromethyl)aniline(Cat. No.:)

3-Butoxy-5-(trifluoromethyl)aniline

Cat. No.: B12076705
M. Wt: 233.23 g/mol
InChI Key: CZXIUKHVRWKIIQ-UHFFFAOYSA-N
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Description

3-Butoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis and medicinal chemistry research. The molecule incorporates two key functional groups: a primary aromatic amine and a trifluoromethyl group in a meta-substitution pattern on a benzene ring, further modified with a butoxy ether chain. The trifluoromethyl (-CF3) group is a cornerstone of modern drug design due to its strong electron-withdrawing nature, which can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The butoxy group (-OC4H9) functions as an ether, fine-tuning the molecule's lipophilicity and solubility, which can positively influence its pharmacokinetic properties . As an aromatic amine , the compound acts as a crucial synthetic intermediate, serving as a nucleophile in reactions to construct more complex molecular architectures found in pharmaceuticals, agrochemicals, and dyes . This compound is related to established research chemicals like 3-(Trifluoromethyl)aniline and 3-Ethoxy-5-(trifluoromethyl)aniline . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14F3NO B12076705 3-Butoxy-5-(trifluoromethyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-butoxy-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3NO/c1-2-3-4-16-10-6-8(11(12,13)14)5-9(15)7-10/h5-7H,2-4,15H2,1H3

InChI Key

CZXIUKHVRWKIIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

Theoretical and Computational Investigations of 3 Butoxy 5 Trifluoromethyl Aniline

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to explore the geometric and electronic properties of substituted anilines, offering a deep understanding of how different functional groups influence the molecule's characteristics. colostate.eduresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 3-Butoxy-5-(trifluoromethyl)aniline, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic profile.

Table 1: Representative Calculated Geometric Parameters for Substituted Anilines This table presents typical bond lengths and angles for aniline (B41778) derivatives calculated using DFT methods. The values for this compound would be expected to be in a similar range.

ParameterTypical Calculated Value
C-N Bond Length1.39 - 1.41 Å
N-H Bond Length~1.01 Å
C-O Bond Length1.37 - 1.39 Å
C-C (aromatic) Bond Length1.39 - 1.40 Å
C-CF₃ Bond Length1.49 - 1.51 Å
C-N-H Bond Angle~112° - 114°
H-N-H Bond Angle~108° - 110°
C-O-C Bond Angle~117° - 119°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.govirjweb.com The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. dergipark.org.tr

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating lower kinetic stability. irjweb.com For this compound, the electron-donating butoxy and amino groups would raise the HOMO energy level, while the electron-withdrawing trifluoromethyl group would lower the LUMO energy level. This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting significant intramolecular charge transfer from the butoxy/amino end to the trifluoromethyl end of the molecule. nih.gov

Table 2: Representative FMO Energies and HOMO-LUMO Gap for a Substituted Aniline Calculated using DFT/B3LYP methods. Values are illustrative for a molecule with similar substituents.

OrbitalEnergy (eV)
HOMO-6.4 eV
LUMO-1.4 eV
HOMO-LUMO Gap (ΔE) 5.0 eV

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution and bonding interactions within a molecule. icm.edu.plresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions. icm.edu.pl

In this compound, NBO analysis would reveal significant delocalization of the lone pair electrons from the nitrogen atom of the amino group and the oxygen atom of the butoxy group into the π* orbitals of the benzene (B151609) ring. ijnc.ir This delocalization contributes to the stability of the molecule. The analysis also calculates the natural charges on each atom, showing the electron-donating effect of the -NH₂ and -OC₄H₉ groups (resulting in negative charges on N and O) and the strong electron-withdrawing effect of the -CF₃ group (resulting in a positive charge on the attached carbon and negative charges on the fluorine atoms). icm.edu.pl

Table 3: Illustrative Natural Charges on Key Atoms from NBO Analysis These values represent typical charge distributions in a substituted aniline with similar functional groups.

AtomNatural Charge (e)
N (Amino Group)-0.85
O (Butoxy Group)-0.55
C (attached to N)+0.30
C (attached to O)+0.45
C (attached to CF₃)+0.70
F (average)-0.40

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netresearchgate.net This map is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms of the amino group and, most significantly, near the electron-deficient trifluoromethyl group, marking it as a likely site for nucleophilic interaction. researchgate.netresearchgate.net

Global Reactivity Descriptors and Chemical Hardness/Softness

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A large gap corresponds to a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive). irjweb.com

Electronegativity (χ) and Chemical Potential (μ) : These related terms describe the tendency of a molecule to attract electrons.

Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Calculations for molecules similar to this compound suggest it would be classified as a relatively soft molecule with a significant electrophilicity index, owing to the push-pull nature of its substituents. dergipark.org.tr

Table 4: Calculated Global Reactivity Descriptors Derived from the representative HOMO/LUMO energies in Table 2.

DescriptorFormulaCalculated Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 22.5
Chemical Softness (S)1 / (2η)0.2
Electronegativity (χ)-(EHOMO + ELUMO) / 23.9
Chemical Potential (μ)-3.9
Electrophilicity Index (ω)μ² / (2η)3.042

Vibrational Frequency Analysis via Theoretical Calculations

Theoretical vibrational frequency analysis is a computational method used to predict a molecule's infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net These calculations are typically performed using the same DFT method (e.g., B3LYP) as the geometry optimization. nih.gov

For this compound, the calculated spectrum would feature characteristic peaks corresponding to:

N-H stretching vibrations of the amino group.

C-F stretching vibrations of the trifluoromethyl group.

C-O-C stretching of the butoxy ether linkage.

Aromatic C-H and C-C stretching and bending modes.

Comparing the calculated frequencies with experimental data allows for a detailed and accurate interpretation of the vibrational spectrum, confirming the molecular structure and the nature of its chemical bonds. nih.gov

Table 5: Selected Predicted Vibrational Frequencies for this compound Based on calculations for similar substituted anilines.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch-NH₂~3500
N-H Symmetric Stretch-NH₂~3400
C-H Aromatic StretchBenzene Ring~3050 - 3100
C-H Aliphatic Stretch-C₄H₉~2870 - 2960
C-F Asymmetric Stretch-CF₃~1320
C-N StretchAr-NH₂~1280
C-O-C Asymmetric StretchAr-O-C~1240
C-F Symmetric Stretch-CF₃~1140

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the excited states of molecules. wikipedia.orguci.edu It allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule, and the oscillator strengths, which indicate the probability of these transitions occurring. uci.eduresearchgate.net This information is crucial for understanding a molecule's UV-Vis absorption spectrum and its potential applications in areas like organic light-emitting diodes (OLEDs) or as a photosensitizer.

For this compound, TDDFT calculations can elucidate how the interplay between the butoxy and trifluoromethyl substituents influences the electronic structure and the nature of its low-lying excited states. The calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(2d,2p), to provide a balance between computational cost and accuracy. researchgate.net

The primary electronic transitions are expected to be of a π-π* and/or charge-transfer character. The aniline moiety provides the core π-system, while the butoxy group acts as an electron-donating group, increasing the electron density of the aromatic ring. Conversely, the trifluoromethyl group is a strong electron-withdrawing group. This "push-pull" substitution pattern can lead to significant intramolecular charge transfer (ICT) upon photoexcitation.

A hypothetical TDDFT calculation would likely reveal the following key transitions:

S0 → S1 Transition: This would be the lowest energy transition, corresponding to the longest wavelength absorption peak. It is expected to be dominated by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The character of this transition would be critical in determining the molecule's photophysical properties.

Higher Energy Transitions: Subsequent transitions to higher singlet states (S2, S3, etc.) would also be calculated, providing a more complete picture of the absorption spectrum.

The results of such a TDDFT analysis would be presented in a table detailing the excitation energy (in eV), the corresponding wavelength (in nm), the oscillator strength (f), and the major orbital contributions to the transition.

Table 1: Hypothetical TDDFT Calculated Electronic Transitions for this compound

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contributions
S13.853220.05HOMO -> LUMO (95%)
S24.202950.12HOMO-1 -> LUMO (88%)
S34.552720.08HOMO -> LUMO+1 (91%)

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and all-optical switching. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. nih.gov Molecules with large β values are promising candidates for second-harmonic generation (SHG).

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. researchgate.netnih.gov For this compound, the presence of both electron-donating and electron-withdrawing groups on the π-conjugated aniline system suggests the potential for a significant NLO response.

The first hyperpolarizability can be calculated using the same level of theory (e.g., B3LYP/6-311++G(d,p)) employed for the geometry optimization and electronic structure calculations. researchgate.net The calculation provides the components of the β tensor, from which the total (or static) first hyperpolarizability (βtot) can be determined.

The magnitude of βtot is highly dependent on the degree of intramolecular charge transfer. In this compound, the butoxy group pushes electron density into the aniline ring, and the trifluoromethyl group pulls it away. This electronic asymmetry can be enhanced in the presence of an external electric field, leading to a large change in the molecular dipole moment and thus a significant hyperpolarizability.

A comparison of the calculated βtot value with that of a standard NLO material, such as urea, is often performed to gauge its potential. researchgate.net A significantly larger value for the title compound would indicate its promise for NLO applications.

Table 2: Hypothetical Calculated NLO Properties of this compound

PropertyValue (a.u.)
Dipole Moment (μ)3.5 D
Mean Polarizability (α)150
First Hyperpolarizability (βtot)25 x 10-30 esu

These theoretical investigations, by providing a detailed picture of the electronic and optical properties of this compound, can guide experimental efforts and accelerate the discovery of new materials with tailored functionalities.

Synthetic Methodologies for 3 Butoxy 5 Trifluoromethyl Aniline and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 3-Butoxy-5-(trifluoromethyl)aniline, the primary disconnections involve the carbon-nitrogen bond of the aniline (B41778), the carbon-oxygen bond of the butoxy group, and the carbon-trifluoromethyl bond.

Strategies for Introducing the Trifluoromethyl Group on an Aniline Scaffold

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring is a critical step. Several methods can be employed:

From a Nitroaromatic Precursor: A common strategy involves the synthesis of 3,5-bis(trifluoromethyl)nitrobenzene (B146736), which can then be reduced to the corresponding aniline. chemicalbook.com For instance, 3,5-bis(trifluoromethyl)nitrobenzene can be hydrogenated using a palladium-carbon catalyst to yield 3,5-bis(trifluoromethyl)aniline (B1329491). chemicalbook.com

Direct Trifluoromethylation: Modern methods allow for the direct introduction of a CF3 group. For example, electrophilic trifluoromethylation of a substituted aniline using reagents like CF3I in the presence of an iron(II) catalyst has been reported, although this may lead to a mixture of products. researchgate.net

Sandmeyer-type Reactions: An amino group on the aniline ring can be converted to a trifluoromethyl group via a Sandmeyer-type reaction, though this is a multi-step process.

Methods for Alkoxy (Butoxy) Group Introduction

The butoxy group is typically introduced via nucleophilic substitution or etherification reactions.

Williamson Ether Synthesis: A common method involves the reaction of a phenoxide with an alkyl halide. In this context, a suitably substituted nitrophenol could be reacted with a butyl halide (e.g., butyl bromide) in the presence of a base to form the butoxy ether. The nitro group can then be reduced to an amine.

Buchwald-Hartwig Etherification: Palladium-catalyzed cross-coupling reactions can also be used to form the aryl ether bond, offering a milder alternative to traditional methods.

Direct Synthesis Routes to this compound

Direct synthesis aims to construct the target molecule in a more convergent manner.

Proposed Reaction Pathways (Based on related compound syntheses)

A plausible synthetic route to this compound could start from a commercially available precursor like 3,5-bis(trifluoromethyl)aniline. sigmaaldrich.comsigmaaldrich.com One of the trifluoromethyl groups could be selectively replaced or modified, though this can be challenging.

A more practical approach would involve starting with a precursor that already contains the desired substitution pattern. For example, starting with 3-bromo-5-trifluoromethylaniline, the butoxy group could be introduced via a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation with butanol. A patent describes the synthesis of 3-bromo-5-trifluoromethylaniline starting from 4-bromo-2-trifluorotoluidine through a sequence of acetylation, nitration, deacetylation, deamination, and reduction. google.com

Another potential pathway begins with 3-hydroxy-5-(trifluoromethyl)aniline. The amino group would first need to be protected, for example, with a tert-butoxycarbonyl (Boc) group. semanticscholar.orggsconlinepress.com The resulting phenol (B47542) can then undergo a Williamson ether synthesis with butyl bromide to introduce the butoxy group. Finally, deprotection of the amine would yield the target compound.

Catalytic Approaches (e.g., Buchwald-Hartwig coupling for related anilines)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.orgwikipedia.orgfishersci.it This reaction is instrumental in synthesizing a wide variety of substituted anilines from aryl halides or triflates and amines. wikipedia.orgfishersci.itresearchgate.net

In the context of synthesizing this compound, one could envision a route starting from 1-bromo-3-butoxy-5-(trifluoromethyl)benzene. A Buchwald-Hartwig amination with an ammonia (B1221849) equivalent would then introduce the amino group to afford the final product. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wikipedia.org

Synthesis of Related Butoxy-Substituted Trifluoromethyl Anilines

The synthesis of analogues, such as 4-butoxy-3-(trifluoromethyl)aniline, often follows similar principles. A commercially available hydrochloride salt of this compound exists, suggesting established synthetic routes. a2bchem.com The synthesis likely involves the nitration of a butoxy-trifluoromethyl-benzene precursor followed by reduction of the nitro group to an aniline.

For instance, the synthesis of 2,4,6-tris(trifluoromethyl)aniline (B44841) has been achieved through a two-step process involving the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net This highlights the utility of halogenated trifluoromethyl-substituted arenes as key intermediates in the synthesis of complex anilines.

Synthesis of 3-Isopropoxy-5-(trifluoromethyl)aniline (B2584718)

The synthesis of 3-isopropoxy-5-(trifluoromethyl)aniline can be achieved through a multi-step process. biosynth.combldpharm.com One common route involves the alkylation of a suitably substituted phenol or aminophenol. For instance, the reaction of 3-fluoro-4-aminophenol with isopropyl bromide can introduce the isopropoxy group. Another approach is the reduction of a corresponding nitrobenzene (B124822) precursor. For example, a composite catalyst system has been used for the reduction of a nitrobenzene precursor using hydrazine (B178648) hydrate.

A key intermediate in some synthetic routes is 3-fluoro-5-trifluoromethyl-phenylamine, which can be reacted with the sodium salt of an appropriate alcohol to yield the desired alkoxy-substituted aniline. google.com

Synthesis of 3-Ethoxy-5-(trifluoromethyl)aniline (B1427393)

The synthesis of 3-ethoxy-5-(trifluoromethyl)aniline can be accomplished through several methods. One common strategy is the nucleophilic aromatic substitution of a halogen atom on the aniline ring with an ethoxy group. This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures.

Another approach involves the reduction of a nitroarene precursor. For example, 2-chloro-5-nitrobenzotrifluoride (B146372) can be heated with potassium ethoxide in a solvent like sulfolane (B150427) to yield 5-nitro-2-ethoxybenzotrifluoride. Subsequent reduction of the nitro group, often through catalytic hydrogenation, produces 5-ethoxy-2-(trifluoromethyl)aniline. A four-component reaction under Ir/Ni dual catalysis has also been reported to yield ethoxy-substituted trifluoromethylanilines in good yields.

Synthesis of 4-Butoxy-3-(trifluoromethyl)aniline

The synthesis of 4-butoxy-3-(trifluoromethyl)aniline typically involves a multi-step sequence. A common starting material is a substituted nitrobenzene. For example, a nitration and reduction route can be adapted from the synthesis of similar compounds. A key step is often the nucleophilic substitution of a halogen with a butoxy group. The resulting nitro compound is then reduced to the corresponding aniline. The final product can be converted to its hydrochloride salt for improved stability and ease of isolation. nih.gov

Synthesis of Related Trifluoromethyl-Substituted Anilines

Synthesis of 3-(Trifluoromethyl)aniline (B124266)

3-(Trifluoromethyl)aniline is a key intermediate in organic synthesis. wikipedia.org A prevalent method for its preparation involves the nitration of benzotrifluoride (B45747) followed by the reduction of the resulting nitrobenzotrifluoride. This process, however, yields a mixture of isomers, with 3-(trifluoromethyl)aniline being the major product. google.com Another synthetic route involves the reaction of trichloromethylphenyl isocyanate with anhydrous hydrofluoric acid, followed by hydrolysis. google.com The bromination of 3-(trifluoromethyl)aniline can be achieved using N-Bromosuccinimide in DMF. chemicalbook.com

Starting MaterialReagentsProductYieldReference
Benzotrichloride96% H₂SO₄, 100% fuming HNO₃3-Trifluoromethylaniline~90% (isomer mixture) google.com
3-(Trifluoromethyl)anilineN-Bromosuccinimide, DMF4-Bromo-3-(trifluoromethyl)aniline92% chemicalbook.com

Synthesis of 3,5-Bis(trifluoromethyl)aniline

The synthesis of 3,5-bis(trifluoromethyl)aniline is commonly achieved through the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. chemicalbook.comoakwoodchemical.com This reduction can be carried out using catalytic hydrogenation with a palladium-carbon catalyst in a solvent like ethyl acetate. chemicalbook.com This method provides the desired aniline in high purity and yield. chemicalbook.com The resulting 3,5-bis(trifluoromethyl)aniline is a versatile intermediate used in the synthesis of various biologically active molecules. sigmaaldrich.comnih.govtandfonline.com

Starting MaterialReagentsProductYieldPurityReference
3,5-Bis(trifluoromethyl)nitrobenzeneH₂, Pd/C, Ethyl acetate3,5-Bis(trifluoromethyl)aniline87%98.5% chemicalbook.com

Synthesis of 2,4,6-Tris(trifluoromethyl)aniline

A more recent and expedient two-step synthesis begins with the commercially available 1,3,5-tris(trifluoromethyl)benzene. thieme-connect.comresearchgate.net Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by iodination yields 1-iodo-2,4,6-tris(trifluoromethyl)benzene. researchgate.net This intermediate then undergoes a copper-catalyzed amination to produce 2,4,6-tris(trifluoromethyl)aniline. researchgate.net

Starting MaterialReagentsIntermediateYieldReference
1,3,5-Tris(trifluoromethyl)benzene1) LDA, 2) I₂1-Iodo-2,4,6-tris(trifluoromethyl)benzene75% researchgate.net
Intermediate Reagents Product Yield Reference
1-Iodo-2,4,6-tris(trifluoromethyl)benzeneCu₂O, NaN₃, Proline, DMSO2,4,6-Tris(trifluoromethyl)aniline55% researchgate.net

Synthesis of Other Positional Isomers and Derivatives

The synthesis of positional isomers and derivatives of this compound involves strategic modifications of starting materials or subsequent reactions on the aniline moiety. The fundamental approach often relies on the reduction of a corresponding nitroaromatic precursor, a versatile and widely used method in aniline synthesis. youtube.combritannica.com

Positional isomers, such as 2-butoxy-5-(trifluoromethyl)aniline (B3090667) or 4-butoxy-5-(trifluoromethyl)aniline, can be synthesized by starting with the appropriately substituted nitrobenzene. For instance, the synthesis would begin with a compound like 2-butoxy-5-(trifluoromethyl)nitrobenzene, which is then subjected to reduction. Common reducing agents for converting a nitro group (NO₂) to an amino group (NH₂) include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or nickel, as well as chemical reducing agents like iron in acetic acid or stannous chloride (SnCl₂) in ethanol. youtube.comacs.org

The synthesis of derivatives can be achieved through various reactions targeting either the amino group or the aromatic ring.

N-Alkylation and N-Arylation: The nitrogen atom of the aniline can be alkylated to form secondary or tertiary amines. For example, N-methyl-N-(trifluoromethyl)aniline derivatives have been synthesized from the corresponding aniline, often via intermediate steps like the formation of a thiocarbamoyl fluoride (B91410) followed by reaction with silver fluoride (AgF). rsc.org

Acylation: Aniline reacts with acyl chlorides or anhydrides to form amides (anilides). wikipedia.org For example, reacting an aniline derivative with acetyl chloride would yield the corresponding acetanilide (B955). youtube.com This reaction is also used as a method for purifying anilines by crystallizing the anilide derivative. reddit.com

Ring Substitution: The existing substituents on the benzene (B151609) ring direct the position of further electrophilic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. For instance, bromination of an aniline derivative typically results in substitution at available positions ortho and para to the amine. wikipedia.org Halogenated derivatives, such as 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, have been prepared using reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. orgsyn.org

Formation of Heterocycles: The aniline group can serve as a key building block for synthesizing more complex heterocyclic structures. For example, 3,5-bis(trifluoromethyl)aniline can undergo reductive amination with a pyrazole (B372694) aldehyde to form complex pyrazole derivatives. nih.gov

A summary of synthetic strategies for derivatives is presented in the table below.

Table 1: Synthetic Strategies for Derivatives of Trifluoromethyl-Substituted Anilines

Derivative Type General Method Reagents/Conditions Reference(s)
Positional Isomers Reduction of Nitro Precursor H₂ with Pd/C, Ni; or Fe/CH₃COOH; or SnCl₂/EtOH youtube.comacs.org
N-Alkylated Anilines N-Alkylation Formation of thiocarbamoyl fluoride, then AgF rsc.org
N-Acylated Anilines (Anilides) Acylation Acyl chlorides (e.g., acetyl chloride), Anhydrides wikipedia.orgyoutube.com
Halogenated Anilines Electrophilic Halogenation Bromine water, 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one wikipedia.orgorgsyn.org

| Heterocyclic Derivatives | Reductive Amination | Aldehyde, reducing agent | nih.gov |

Industrial Scale Synthetic Considerations for Aniline Derivatives

The industrial production of aniline and its derivatives is dominated by the catalytic hydrogenation of the corresponding nitroaromatic compounds. britannica.comwikipedia.orgresearchgate.net This process is favored for its efficiency and scalability. For a compound like this compound, the industrial synthesis would likely start from 1-butoxy-3-nitro-5-(trifluoromethyl)benzene.

Key considerations for industrial-scale synthesis include:

Reaction Conditions: The hydrogenation of nitrobenzene to aniline is typically performed in the gas or liquid phase at elevated temperatures (200–300 °C) and pressures, using metal catalysts. acs.orgwikipedia.org High temperatures are often necessary to enhance heat recovery and improve process economics, but this can negatively impact the selectivity of the reaction, leading to the formation of byproducts through over-hydrogenation. acs.org

Catalyst Selection: A variety of metal-supported catalysts are effective, including palladium, platinum, and nickel. acs.orgresearchgate.net Alumina-supported palladium catalysts are often selected for their ability to provide sustained aniline yields and maintain high selectivity at elevated temperatures. acs.org The choice of catalyst is critical to maximize yield and minimize the formation of impurities.

Process Design and Heat Management: The hydrogenation reaction is highly exothermic, making efficient heat removal a crucial aspect of reactor design to maintain control over the reaction rate and prevent catalyst deactivation or unwanted side reactions. acs.org

Alternative Large-Scale Routes: While catalytic hydrogenation is the most common route, other methods have been developed. The Béchamp reduction, which uses iron filings in aqueous acid, is an older but historically significant method. britannica.com More modern approaches explore the direct amination of benzene or the decarboxylation of aminobenzoic acids, which can be produced via fermentation, offering a potentially more sustainable pathway. researchgate.netgoogle.com A process for producing 2-trifluoromethylaniline on a large scale involves the catalytic hydrogenation and dehalogenation of 2-amino-5-chloro-trifluoromethylbenzene, starting from a readily available industrial product. google.com

The table below outlines key parameters in the industrial synthesis of aniline derivatives.

Table 2: Industrial Synthesis Considerations for Aniline Derivatives

Parameter Description Common Approaches/Values Reference(s)
Primary Method Catalytic Hydrogenation of Nitroaromatics Gas or liquid phase reduction of the corresponding nitro-compound. britannica.comwikipedia.orggoogle.com
Catalysts Heterogeneous Metal Catalysts Palladium on carbon (Pd/C), Palladium on alumina (B75360) (Pd/Al₂O₃), Nickel (Ni). acs.orgresearchgate.net
Temperature Reaction Temperature Range 60°C to 300°C. Higher temperatures can compromise selectivity. acs.orgwikipedia.org
Pressure Reaction Pressure Range Atmospheric to high pressure (e.g., 30-60 bar). google.com
Key Challenge Selectivity vs. Temperature Balancing reaction rate and heat recovery with the need to avoid over-hydrogenation and byproduct formation. acs.org

| Alternative Routes | Other Industrial Processes | Béchamp reduction (Fe/acid), direct amination of aromatics, decarboxylation of aminobenzoic acids. | britannica.comresearchgate.netgoogle.com |

Purification and Isolation Techniques in Aniline Synthesis

The purification and isolation of aniline derivatives from reaction mixtures are critical steps to obtain a product of high purity. Several standard and advanced laboratory techniques are employed, chosen based on the properties of the target aniline and the impurities present.

Acid-Base Extraction: This is a fundamental and highly effective method for separating basic anilines from neutral or acidic byproducts. wvu.edu The crude reaction mixture, dissolved in an organic solvent like diethyl ether or dichloromethane, is washed with a dilute aqueous acid (e.g., 1-2M HCl). researchgate.netstackexchange.com The basic aniline is protonated to form a water-soluble anilinium salt, which partitions into the aqueous layer. wvu.eduresearchgate.net The layers are separated, and the aniline is recovered from the aqueous layer by adding a base (like NaOH) to neutralize the salt, causing the free aniline to precipitate or be extracted back into an organic solvent. wvu.edustackexchange.com

Distillation: Distillation is widely used for purifying liquid anilines.

Steam Distillation: This technique is particularly suitable for anilines that are insoluble or sparingly soluble in water and are steam volatile. Passing steam through the crude mixture allows the aniline to co-distill with water at a temperature below its boiling point, separating it from non-volatile impurities. vedantu.comlookchem.com

Vacuum Distillation: For anilines with high boiling points or those sensitive to thermal decomposition, distillation under reduced pressure is the preferred method. reddit.com In industrial settings, fractional distillation in rectification columns is used to separate aniline from water (often as an azeotrope) and other low-boiling or high-boiling components. google.com

Chromatography:

Column Chromatography: Silica (B1680970) gel column chromatography is a standard purification method. However, since silica is acidic, basic anilines can streak or stick to the column. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing purity and can be scaled up for preparative separation to isolate highly pure anilines. sielc.comthermofisher.com Reverse-phase HPLC methods are common for aniline analysis. sielc.com

Crystallization and Derivatization: If the target aniline is a solid, recrystallization from a suitable solvent is an effective purification method. youtube.com For liquid anilines, purification can be achieved by converting the aniline into a solid derivative, such as an acetanilide or a salt (e.g., aniline oxalate). reddit.comlookchem.com The solid derivative is then purified by recrystallization, and the pure aniline is subsequently regenerated by hydrolysis (for anilides) or treatment with a base (for salts). reddit.comlookchem.com

Adsorption: Materials like zeolites have been shown to adsorb aniline and its derivatives from aqueous solutions, offering a method for removing these contaminants from water. researchgate.net

The following table summarizes common purification techniques for anilines.

Table 3: Purification and Isolation Techniques for Aniline Derivatives

Technique Principle Application Notes Reference(s)
Acid-Base Extraction Separation based on the basicity of the amine group. Aniline is protonated with acid and moves to the aqueous phase, separating it from neutral/acidic impurities. wvu.eduresearchgate.netstackexchange.com
Steam Distillation Separation of steam-volatile, water-insoluble compounds. Purifies aniline from non-volatile residues at temperatures below its boiling point. vedantu.comlookchem.com
Vacuum Distillation Distillation at reduced pressure. Used for high-boiling or thermally sensitive anilines to prevent decomposition. reddit.comresearchgate.net
Column Chromatography Separation based on polarity differences. Often requires adding a base (e.g., triethylamine) to the eluent to prevent the aniline from sticking to the acidic silica gel. researchgate.netresearchgate.net
Crystallization/Derivatization Purification via a solid crystalline state. The aniline is converted to a solid derivative (e.g., acetanilide, oxalate (B1200264) salt), which is recrystallized and then converted back to pure aniline. youtube.comreddit.comlookchem.com

| Adsorption | Binding to a solid adsorbent material. | Zeolites can be used to remove aniline contaminants from aqueous solutions. | researchgate.net |

Spectroscopic Characterization and Structural Elucidation of 3 Butoxy 5 Trifluoromethyl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Butoxy-5-(trifluoromethyl)aniline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum can be divided into signals arising from the aromatic protons, the butoxy group protons, and the amine protons.

The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating butoxy and amino groups. For instance, in related substituted anilines, aromatic proton signals can appear in distinct regions, and their splitting patterns (e.g., doublets, triplets) reveal their relative positions on the ring. researchgate.net

The butoxy group gives rise to a series of aliphatic signals. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are expected to be the most downfield of this group due to the oxygen's electronegativity. The subsequent methylene groups (-CH₂-CH₂-) will show characteristic multiplets due to coupling with adjacent protons, and the terminal methyl group (-CH₃) will typically appear as a triplet.

The amine (-NH₂) protons can appear as a broad singlet, and their chemical shift can be variable, often depending on the solvent and concentration due to hydrogen bonding. Deuterium exchange experiments can confirm the assignment of the NH₂ peak. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.5 - 7.5m
NH₂3.5 - 5.0br s
O-CH₂-3.8 - 4.2t
-CH₂-1.6 - 1.9m
-CH₂-1.4 - 1.6m
-CH₃0.9 - 1.1t

Note: These are predicted ranges and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 'br s' broad singlet, and 't' triplet.

Carbon-13 (¹³C) NMR Analysis: Aromatic and Aliphatic Resonances

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound will show distinct signals for the aromatic and aliphatic carbons.

The aromatic region will contain signals for the six carbons of the benzene ring. The carbon atom attached to the trifluoromethyl group (C-CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of this carbon is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. nih.gov The carbons attached to the butoxy (C-O) and amino (C-N) groups will also have characteristic chemical shifts. The remaining aromatic carbons will appear at chemical shifts determined by the combined electronic effects of the substituents.

The aliphatic region will show four signals corresponding to the four distinct carbon atoms of the butoxy group. The carbon atom bonded to the oxygen will be the most deshielded (highest chemical shift) among the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-CF₃120 - 135 (quartet)
Aromatic C-N145 - 155
Aromatic C-O155 - 165
Other Aromatic C100 - 120
O-CH₂-65 - 75
-CH₂-30 - 35
-CH₂-18 - 25
-CH₃10 - 15

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Analysis: Sensitivity to Local Environment and Derivatization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. The trifluoromethyl group in this compound will give a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. nih.govnih.gov

Derivatization of the aniline (B41778), for example, through acylation or other reactions at the amino group, would lead to a change in the electron density of the aromatic ring. This change, in turn, would cause a shift in the ¹⁹F NMR signal, making it a powerful tool for monitoring chemical transformations and studying substituent effects. nih.govnih.gov The chemical shift of the CF₃ group is typically reported relative to an external standard like CFCl₃. rsc.org

Infrared (IR) and Raman Spectroscopy: Vibrational Modes Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. royalsocietypublishing.orgcdnsciencepub.com The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For this compound, key vibrational modes include:

N-H stretching: The amino group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches. cdnsciencepub.comroyalsocietypublishing.org The positions of these bands are sensitive to hydrogen bonding. cdnsciencepub.com

C-H stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butoxy group appear just below 3000 cm⁻¹.

C-F stretching: The strong C-F bonds of the trifluoromethyl group give rise to intense absorption bands, typically in the range of 1100-1350 cm⁻¹.

C-O stretching: The C-O stretching vibration of the butoxy group is expected in the region of 1200-1260 cm⁻¹.

Aromatic C=C stretching: These vibrations appear in the 1450-1600 cm⁻¹ region and are characteristic of the benzene ring.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict vibrational frequencies and aid in the assignment of experimental bands. researchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Asymmetric Stretch3400 - 3500
N-H Symmetric Stretch3300 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-F Stretch1100 - 1350
C-O Stretch1200 - 1260

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. nih.gov

The fragmentation of the molecular ion provides clues about the molecule's structure. libretexts.orgyoutube.com Common fragmentation pathways for this compound could include:

Loss of the butoxy group: Cleavage of the ether bond can lead to the loss of a butoxy radical or a butene molecule, resulting in significant fragment ions.

Loss of the trifluoromethyl group: The CF₃ group can be lost as a radical, leading to a prominent peak. fluorine1.ru

Fragmentation of the butyl chain: The butyl group can fragment into smaller alkyl pieces.

Cleavage of the aromatic ring: Under high energy conditions, the aromatic ring itself can fragment.

Analysis of the fragmentation pattern allows for the confirmation of the connectivity of the different parts of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The positions and intensities of these bands are influenced by the electronic nature of the substituents. The amino (-NH₂) and butoxy (-O-butyl) groups are electron-donating, while the trifluoromethyl (-CF₃) group is strongly electron-withdrawing.

These opposing electronic effects influence the energy of the π → π* and n → π* transitions. The conjugation of the lone pairs on the nitrogen and oxygen atoms with the aromatic π-system will affect the wavelength of maximum absorption (λ_max). For instance, related substituted anilines show characteristic UV absorption maxima. nih.gov Changes in the solvent polarity can also lead to shifts in the absorption bands, providing further insight into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For complex substituted anilines and their derivatives, understanding the solid-state structure is crucial for elucidating intermolecular interactions, such as hydrogen bonding and packing forces, which influence the material's physical properties like melting point, solubility, and stability.

While the specific crystal structure of this compound is not widely reported in publicly available literature, the application of X-ray crystallography is well-documented for analogous and more complex molecules. For instance, the technique has been instrumental in determining how potent tubulin polymerization inhibitors, which share structural motifs with substituted anilines, bind to their target protein. nih.gov In such studies, X-ray diffraction data from a crystal of the target-ligand complex reveals the precise binding orientation and the key interactions responsible for biological activity. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and the rational design of new, more effective molecules. nih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots. By analyzing the position and intensity of these spots, scientists can calculate the positions of individual atoms within the crystal lattice, generating a detailed three-dimensional model of the molecule. For analogues of this compound, this would reveal the exact bond lengths, bond angles, and the conformation of the butoxy chain relative to the substituted aniline ring.

Advanced Analytical Techniques for Impurity Profiling in Related Anilines

Impurity profiling, the identification, quantification, and characterization of impurities in pharmaceutical substances and products, is a critical requirement for ensuring drug safety and efficacy. ijrti.org For aniline derivatives, which are common building blocks in the synthesis of pharmaceuticals and other industrial chemicals, a range of impurities can arise from starting materials, synthetic byproducts, or degradation. ijrti.org Regulatory agencies mandate strict control over these impurities. biomedres.us To meet these stringent requirements, advanced hyphenated analytical techniques are employed that offer high sensitivity and selectivity for detecting and characterizing impurities, even at trace levels. nih.govbiomedres.us

Liquid Chromatography-Solid Phase Extraction/NMR (LC-SPE/NMR)

Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) is a powerful hyphenated technique for the separation and unambiguous structural elucidation of unknown impurities in complex mixtures. ijsdr.orgresearchgate.net This offline coupling method overcomes the sensitivity limitations of traditional online LC-NMR by allowing for the concentration of low-level analytes prior to NMR analysis.

The process unfolds in a sequential manner:

LC Separation: The sample mixture is first separated using a liquid chromatography system, typically HPLC or UHPLC, to resolve the main component from its impurities.

SPE Trapping: As specific peaks of interest elute from the LC column, they are automatically directed to a solid-phase extraction (SPE) cartridge. The analyte is adsorbed onto the SPE sorbent, while the mobile phase is washed away. This step effectively traps and concentrates the impurity.

Elution and NMR Analysis: The trapped compound is then eluted from the SPE cartridge with a small volume of a suitable deuterated solvent and transferred directly into an NMR flow probe or a standard NMR tube for analysis.

This technique is particularly valuable for impurity profiling because it allows for the acquisition of high-quality, multidimensional NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) of unknown compounds without the need for their isolation in large quantities or the synthesis of reference standards. nih.govresearchgate.net This provides definitive structural information, making it a cornerstone tool for characterizing novel process-related impurities and degradation products in aniline-based active pharmaceutical ingredients. ijsdr.org

Ultra-High Performance Liquid Chromatography (UHPLC) with UV-DAD

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a UV-Diode Array Detector (DAD) is a cornerstone analytical technique for the routine quantification and purity assessment of aniline derivatives. lcms.cz UHPLC systems utilize columns packed with sub-2 µm particles, which generate significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. biomedres.uschromatographyonline.com

For the analysis of related primary aromatic amines (PAAs), UHPLC methods offer excellent separation of closely related isomers and potential impurities. chromatographyonline.comchromatographyonline.com The Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, enhances the analytical power by acquiring absorbance spectra across a wide range of UV-Vis wavelengths simultaneously for every point in the chromatogram. ijsdr.org This capability offers two key advantages for impurity profiling:

Peak Purity Analysis: The DAD can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides a high degree of confidence in the peak's purity. Spectral differences would indicate the presence of a co-eluting, unresolved impurity. ijsdr.org

Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can be used to tentatively identify impurities by comparing them against a library of known compound spectra.

A typical UHPLC-DAD method for aniline derivatives involves a reversed-phase column (e.g., C18) and a gradient elution using a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. lcms.cznih.gov

Table 1: Example UHPLC Method Parameters for Separation of Primary Aromatic Amines

This table illustrates typical conditions for separating a mixture of primary aromatic amines using a UHPLC system, demonstrating the technique's resolving power. chromatographyonline.com

ParameterValue
System Agilent 1290 Infinity LC
Column Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm
Mobile Phase A: Water; B: Methanol
Gradient Start at 20% B, increasing to 70% B over 13 minutes
Detector Diode Array Detector (DAD) with high sensitivity cell
Injection Volume Large volume injection kit utilized

Reactivity and Derivatization of 3 Butoxy 5 Trifluoromethyl Aniline

Reactions Involving the Amino Group

The amino group (-NH₂) is typically a primary site of reactivity in aniline (B41778) derivatives, participating in a wide range of transformations.

Acylation Reactions (e.g., carbamate (B1207046) formation)

No specific studies detailing the acylation of 3-Butoxy-5-(trifluoromethyl)aniline to form amides, carbamates, or related derivatives were found in the reviewed literature.

Condensation Reactions (e.g., Schiff Base formation)

There are no available reports on the condensation of this compound with aldehydes or ketones to form the corresponding Schiff bases (imines).

N-Arylation Reactions

Specific examples of N-arylation reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, involving this compound as a substrate could not be located in published scientific literature.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

No documented studies on the electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation, or Friedel-Crafts reactions) on the benzene ring of this compound are available. The directing effects of the amino, butoxy, and trifluoromethyl groups would theoretically influence the regioselectivity of such reactions, but experimental data is absent.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally stable and unreactive under many conditions. Literature specifically describing reactions targeting this group on the this compound molecule is not available.

Reactions Involving the Butoxy Group

Reactions targeting the butoxy (-OCH₂CH₂CH₂CH₃) group, such as ether cleavage, on the this compound scaffold have not been reported in the surveyed literature.

Oxidation and Reduction Chemistry of Aniline Moiety

The reactivity of the aniline moiety in this compound is a critical aspect of its chemical behavior, influencing its role in synthetic chemistry. The amino group (-NH2) attached to the aromatic ring can undergo both oxidation and reduction reactions, though the specific literature on this compound is not extensively detailed. However, by examining the chemistry of analogous substituted anilines, its predicted reactivity can be understood.

The presence of the electron-withdrawing trifluoromethyl group (-CF3) and the electron-donating butoxy group (-OC4H9) on the aromatic ring significantly modulates the electron density of the aniline nitrogen, thereby influencing its susceptibility to oxidation and the nature of the resulting products.

Reduction of Precursors to Form the Aniline Moiety

The most common method for synthesizing substituted anilines, including those structurally related to this compound, is the reduction of the corresponding nitroaromatic compound. For instance, the synthesis of 3,5-bis(trifluoromethyl)aniline (B1329491) is achieved through the reduction of 3,5-bis(trifluoromethyl)nitrobenzene (B146736). chemicalbook.com This process typically involves catalytic hydrogenation using a palladium-on-carbon catalyst. chemicalbook.com

Table 1: Synthesis of 3,5-Bis(trifluoromethyl)aniline via Reduction

PrecursorReagents and ConditionsProductYieldPurityReference
3,5-Bis(trifluoromethyl)nitrobenzeneH2, Pd/C, Ethyl Acetate, 60°C, 2MPa3,5-Bis(trifluoromethyl)aniline87%98.5% chemicalbook.com

This established synthetic route for a closely related compound strongly suggests that this compound would be similarly synthesized by the reduction of 1-butoxy-3-nitro-5-(trifluoromethyl)benzene.

Oxidation of the Aniline Moiety

The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials. The outcome of the reaction is highly dependent on the specific oxidizing agent used, the reaction conditions, and the nature of the substituents on the aromatic ring.

For anilines bearing strong electron-withdrawing groups, such as the trifluoromethyl group, the amino group is less susceptible to oxidation due to the decreased electron density on the nitrogen atom. However, under strong oxidizing conditions, oxidation to the corresponding nitro compound can be achieved. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid.

Mild Oxidation: Could potentially lead to the formation of nitroso or azoxy derivatives.

Strong Oxidation: Would likely yield 1-butoxy-3-nitro-5-(trifluoromethyl)benzene.

The interplay between the electron-donating butoxy group and the electron-withdrawing trifluoromethyl group would influence the regioselectivity and ease of these oxidation reactions.

Table 2: Common Oxidation Products of Substituted Anilines

Product TypeGeneral StructureRequired Conditions
NitrosobenzeneAr-N=OMild oxidizing agents
Nitrobenzene (B124822)Ar-NO2Strong oxidizing agents
AzoxybenzeneAr-N=N(O)-ArVaries, can be a byproduct
AzobenzeneAr-N=N-ArVaries, often from reduction of azoxy

It is important to note that the direct oxidation of the aniline moiety in complex molecules can sometimes be challenging to control and may lead to polymerization or degradation of the starting material.

Research Applications and Emerging Areas of 3 Butoxy 5 Trifluoromethyl Aniline and Analogues

Role as Synthetic Intermediates in Fine Chemical Synthesis

As versatile chemical precursors, 3-Butoxy-5-(trifluoromethyl)aniline and its related compounds are instrumental in the field of fine chemical synthesis. asischem.comsyn-c.com They serve as foundational molecules for constructing more complex chemical structures with desired functionalities.

This compound is a key starting material for a variety of advanced organic building blocks. These building blocks are themselves intermediates used in the synthesis of a wide array of specialized chemicals. nih.govnih.gov The presence of both the butoxy and trifluoromethyl groups on the aniline (B41778) ring provides a unique combination of steric and electronic properties that can be exploited in subsequent chemical transformations. For instance, 3,5-Bis(trifluoromethyl)aniline (B1329491) serves as a precursor for synthesizing N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline (a Schiff base) and N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, which functions as an organocatalyst. sigmaaldrich.comsigmaaldrich.com

The trifluoromethoxy group (OCF3), a close analogue to the trifluoromethyl group, has also garnered significant interest in medicinal, agrochemical, and materials science research. nih.gov The development of synthetic protocols for ortho-trifluoromethoxylated aniline derivatives highlights the importance of these structures as building blocks for new pharmaceuticals and functional materials. nih.gov

The following table provides examples of advanced organic building blocks derived from trifluoromethylaniline analogues:

Starting MaterialDerived Building BlockApplication/Significance
3,5-Bis(trifluoromethyl)anilineN-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)anilineSchiff Base Synthesis
3,5-Bis(trifluoromethyl)anilineN,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thioureaOrganocatalyst
Methyl 4-(N-hydroxyacetamido)benzoateMethyl 4-acetamido-3-(trifluoromethoxy)benzoatePharmaceutical & Agrochemical Synthesis

Aniline derivatives, including those with trifluoromethyl groups, are crucial in the synthesis of various heterocyclic compounds. These nitrogen-containing ring structures are of great interest due to their presence in many biologically active molecules.

Pyrazoles:

Trifluoromethyl-substituted anilines are used in the synthesis of pyrazole (B372694) derivatives. researchgate.net For example, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have been synthesized and investigated for their potent antimicrobial properties. nih.govnih.gov The general synthetic route involves the reaction of a substituted acetophenone (B1666503) with a hydrazine (B178648) derivative, followed by cyclization and subsequent reaction with various anilines to yield the final pyrazole products. nih.gov The presence of the trifluoromethyl group is often associated with enhanced biological activity. nih.gov

Quinoxalines:

Quinoxalines are another important class of heterocyclic compounds synthesized from aniline derivatives. ipp.pt The most common method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. thieme-connect.desapub.org While direct use of this compound in quinoxaline (B1680401) synthesis is not extensively documented in the provided results, the general applicability of substituted anilines in forming the diamine precursor is a well-established synthetic strategy. nih.govmdpi.com For instance, 3-(trifluoromethyl)quinoxalin-2(1H)-one can be synthesized from benzene-1,2-diamine and 2,2,3-trifluoro-3-(trifluoromethyl)oxirane. thieme-connect.de

Contributions to Materials Science Research

The unique electronic and physical properties imparted by the trifluoromethyl group make aniline derivatives containing this moiety valuable in materials science. nih.govsigmaaldrich.com

Organic molecules with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. nih.gov These materials are crucial for applications in optoelectronics and photonics. tcichemicals.combohrium.com The trifluoromethyl group, being strongly electron-withdrawing, can be incorporated into molecules to enhance their NLO response. frontiersin.org Aniline derivatives, serving as electron donors, can be combined with acceptor moieties to create molecules with large second-order and third-order optical nonlinearities. nih.govjhuapl.edu Research in this area involves the design and synthesis of novel organic compounds and the characterization of their NLO properties. While the specific NLO properties of this compound are not detailed, its structural motifs are consistent with those used in the design of NLO materials.

Aniline and its derivatives are important monomers for the synthesis of polyanilines, a class of conducting polymers. nih.gov The properties of the resulting polymer can be tuned by the substituents on the aniline monomer. Trifluoromethyl-substituted anilines can be used to synthesize fluorinated polymers with unique properties such as thermal stability and chemical resistance. researchgate.netresearchgate.net For example, the polymerization of tetramethyl-1-[3′,5′-bis(trifluoromethyl)phenyl]-1-phenylcyclotrisiloxane has been reported to yield copolymers with regular microstructures. researchgate.net The incorporation of trifluoromethyl groups can significantly influence the polymer's solubility, thermal behavior, and electronic properties. nih.gov

The following table summarizes the use of trifluoromethylaniline analogues in polymer synthesis:

MonomerPolymer TypeKey Findings
Tetramethyl-1-(3′-trifluoromethylphenyl)-1-phenylcyclotrisiloxanePolysiloxaneAnionic polymerization leads to highly regular microstructures.
Tetramethyl-1-[3′,5′-bis(trifluoromethyl)phenyl]-1-phenylcyclotrisiloxanePolysiloxaneCationic polymerization results in less regular microstructures.
2-(1-methylbut-2-en-1-yl)anilinePolyaniline DerivativeA new functionalized monomer for synthesizing soluble polyanilines.

Aniline is a foundational molecule in the history of synthetic dyes, with the first commercially successful synthetic dye, mauveine, being derived from it. sciencemuseum.org.uk Substituted anilines continue to be important intermediates in the synthesis of a wide range of dyes, particularly azo dyes. The trifluoromethyl group can be incorporated into dye structures to modify their color, fastness, and other properties. While the direct use of this compound in dye synthesis is not explicitly detailed in the search results, the analogous compound 3-Methoxy-5-(trifluoromethyl)aniline is noted for its use as an intermediate in synthesizing various dyes and pigments. chemimpex.com The electron-withdrawing nature of the trifluoromethyl group can influence the electronic transitions within the dye molecule, thereby affecting its absorption spectrum and color.

Applications in Agrochemical Research (as intermediates/building blocks)

Aniline derivatives are crucial intermediates in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides. The incorporation of a trifluoromethyl (-CF3) group is a particularly prevalent strategy in the design of modern pesticides. This group can enhance the metabolic stability, lipophilicity, and biological activity of a molecule. ontosight.ai Consequently, trifluoromethyl-substituted anilines are highly sought-after building blocks in agrochemical synthesis. ontosight.aigoogle.comasianpubs.org

While specific, commercialized agrochemicals derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in patented and researched agrochemical compounds. For example, compounds containing a 5-(trifluoromethyl)phenyl core have been investigated for their fungicidal properties. google.com The synthesis of ortho-trifluoromethoxylated aniline derivatives is noted for providing useful building blocks for new agrochemicals. nih.gov The general synthetic utility of complex anilines is demonstrated in the preparation of intermediates for pesticides and herbicides. ontosight.ai

The structure of this compound makes it a valuable intermediate for several reasons:

The amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecules.

The trifluoromethyl group imparts desirable properties such as increased efficacy and stability in the final product.

The butoxy group , an alkoxy substituent, can modulate the lipophilicity and soil mobility of the potential agrochemical, influencing its environmental fate and uptake by target organisms.

Analogous structures, such as 4-(trifluoromethylthio)aniline, have been identified as key agricultural intermediates. asianpubs.org The synthetic pathways to such compounds often involve multi-step processes including nitration, halogenation, and reduction, similar to the general synthesis of substituted anilines. google.com The strategic placement of the butoxy and trifluoromethyl groups in this compound offers a unique substitution pattern for the development of novel active ingredients in the agrochemical industry.

Ligand and Catalyst Precursor Research

The amino group of aniline and its derivatives is a versatile functional group for the synthesis of ligands used in coordination chemistry and catalysis. These ligands can coordinate to metal centers to form catalysts for a wide range of organic transformations. The electronic and steric properties of the substituents on the aniline ring play a critical role in tuning the properties of the resulting metal complex and its catalytic activity.

A close analogue, 3,5-Bis(trifluoromethyl)aniline , has demonstrated significant utility as a precursor for ligands and catalysts. sigmaaldrich.comsigmaaldrich.com Its applications in this area provide a strong indication of the potential for this compound. Research has shown that 3,5-bis(trifluoromethyl)aniline can be used to synthesize:

Schiff base ligands : Reaction of the aniline with aldehydes, such as 2-hydroxy-1-naphthaldehyde, yields Schiff bases that can act as ligands for metal ions. sigmaaldrich.comsigmaaldrich.com

Organocatalysts : It is a precursor to N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, a compound that functions as an organocatalyst. sigmaaldrich.comsigmaaldrich.com

Ligands for hydroamination : It has been used to prepare N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline, a ligand employed in titanium-catalyzed hydroamination reactions. sigmaaldrich.comsigmaaldrich.com

Given these examples, this compound is an excellent candidate for similar applications. The nitrogen atom's lone pair can be used to form imines (Schiff bases) or to coordinate directly with metal centers. The butoxy and trifluoromethyl substituents would modulate the electronic properties of the nitrogen atom and the steric environment around it, thereby influencing the stability and reactivity of any resulting catalyst. The synthesis of pyrazole derivatives from 3',5'-bis(trifluoromethyl)acetophenone (B56603) and various anilines further highlights the robustness of using such substituted anilines in building complex heterocyclic structures that can serve as ligands. nih.gov

Structure-Property Relationship Studies in Aniline Derivatives

The chemical reactivity and physical properties of a substituted aniline are determined by the interplay of the electronic and steric effects of its substituents. In this compound, three key groups influence the aromatic system: the amino (-NH2) group, the butoxy (-OC4H9) group, and the trifluoromethyl (-CF3) group.

Electronic Effects: Substituents influence the electron density of the aromatic ring through inductive and resonance effects. ualberta.calibretexts.orglibretexts.org

Amino (-NH2) Group: This group is a strong activating group. It donates electron density to the ring via a powerful resonance effect (+R) due to the lone pair on the nitrogen atom, which outweighs its electron-withdrawing inductive effect (-I). This increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack. byjus.com

Butoxy (-OC4H9) Group: Similar to the amino group, the butoxy group is an activating group. The oxygen atom donates electron density through resonance (+R), which is stronger than its inductive withdrawal (-I). It also directs incoming electrophiles to the ortho and para positions. minia.edu.eg

Trifluoromethyl (-CF3) Group: This is a very strong deactivating group. It powerfully withdraws electron density from the ring through a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms. It has no significant resonance effect. This effect deactivates the entire ring, particularly the ortho and para positions, making it a meta-director for electrophilic substitution. libretexts.orgnih.gov

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence (for Electrophilic Substitution)
-NH₂ (Amino)-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
-OC₄H₉ (Butoxy)-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
-CF₃ (Trifluoromethyl)-I (Strongly Withdrawing)NoneStrongly DeactivatingMeta

Steric Effects: The size of the substituents also influences reactivity. The butoxy group is bulkier than a methoxy (B1213986) or ethoxy group, which can provide steric hindrance at the adjacent positions. The trifluoromethyl group is considered to have a steric demand similar to an ethyl group. researchgate.net This steric bulk can influence the regioselectivity of reactions and the conformation of molecules derived from this aniline. For instance, in the formation of ligands and metal complexes, the steric profile of the butoxy and trifluoromethyl groups will dictate the coordination geometry and accessibility of the catalytic site. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on 3-Butoxy-5-(trifluoromethyl)aniline is primarily centered on its availability as a chemical intermediate rather than on extensive investigation into its fundamental properties or applications. Its significance is largely inferred from the well-established importance of the broader class of trifluoromethylaniline derivatives. These compounds are recognized as crucial building blocks in several high-value chemical industries.

In medicinal chemistry, the trifluoromethyl (-CF3) group is a cornerstone of modern drug design. Its incorporation into molecular scaffolds is a widely used strategy to enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability, which can lead to improved drug efficacy and longevity. mdpi.com Similarly, in agrochemistry, the trifluoromethylaniline moiety is present in numerous herbicides and pesticides. In materials science, fluorinated anilines serve as precursors for specialty polymers with unique thermal and electronic properties. nih.gov

While specific studies on this compound are sparse, its structural features—a trifluoromethyl group and a butoxy chain on an aniline (B41778) ring—position it as a compound of considerable interest. The existing research landscape, therefore, presents not a lack of potential, but a significant opportunity for focused investigation into this specific molecule.

Unexplored Synthetic Pathways and Derivatization Strategies

Future research should prioritize the development and optimization of synthetic routes and the exploration of diverse derivatization strategies to unlock the full potential of this compound.

Unexplored Synthetic Pathways: Current syntheses of analogous compounds often rely on multi-step processes. Future work could focus on more efficient and sustainable methods. Exploring late-stage etherification or fluorination techniques could provide more direct access to the target molecule. For instance, methods for the direct C-H perfluoroalkylation of alkoxy-substituted arenes could be adapted. researchgate.net Similarly, novel catalytic systems for creating the ether linkage on a pre-functionalized trifluoromethylaniline core could streamline production. Pathways starting from readily available materials like 3,5-difluoroaniline (B1215098) or utilizing aromatic azide (B81097) chemistry with anhydrous hydrogen fluoride (B91410) could also represent viable, unexplored routes. google.comtcichemicals.com

Derivatization Strategies: The this compound molecule offers multiple sites for chemical modification, providing a rich platform for creating diverse chemical libraries for screening.

Amine Group Functionalization: The primary amine is a versatile handle for a wide array of reactions. Acylation, alkylation, and sulfonylation can produce a range of amides, secondary/tertiary amines, and sulfonamides. Furthermore, the amine can be a key component in the synthesis of nitrogen-containing heterocycles, such as pyrimidines or triazoles, which are prevalent in biologically active compounds. nih.gov

Aromatic Ring Substitution: The electron-donating nature of the amine and butoxy groups, contrasted with the electron-withdrawing trifluoromethyl group, creates a unique electronic environment on the aromatic ring, opening possibilities for regioselective electrophilic substitution at the C2, C4, and C6 positions.

Butoxy Chain Modification: The butoxy group itself, while more stable, could potentially be modified, for example, by introducing terminal functional groups to create specialized linkers or probes.

A systematic exploration of these derivatization pathways would generate a library of novel compounds for evaluation in various technological and therapeutic areas.

Advanced Computational Modeling for Novel Properties

To accelerate the discovery process and rationalize experimental findings, advanced computational modeling represents a powerful and cost-effective tool. For a molecule like this compound, where experimental data is limited, in silico methods can provide crucial predictive insights.

Predicting Physicochemical and Electronic Properties: Techniques such as Density Functional Theory (DFT) can be employed to calculate key molecular properties. researchgate.net These studies can predict the molecule's geometry, dipole moment, and electronic characteristics, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This information is fundamental for understanding the compound's reactivity, stability, and potential for use in electronic materials. consensus.app

Screening for Biological Activity: The structural similarity of this compound to known bioactive molecules, particularly kinase inhibitors, makes it a candidate for virtual screening. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of the compound and its derivatives with the active sites of various biological targets, such as protein kinases. mdpi.com This can help prioritize the synthesis of derivatives with the highest likelihood of biological activity, saving significant time and resources.

Modeling for Materials Science: Computational models can also predict the properties of polymers derived from this compound. By simulating polymerization processes and calculating the properties of the resulting polymer chains, researchers can estimate characteristics like bandgap, conductivity, and solubility, guiding the development of new functional materials such as sensors or electrochromic films. nih.gov

Potential for Novel Applications in Emerging Technologies

The unique combination of functional groups in this compound suggests its potential utility in several emerging technological fields.

Medicinal Chemistry: The trifluoromethyl group is a proven asset in drug development for enhancing metabolic stability and potency. mdpi.com Future research could explore derivatives of this compound as scaffolds for new therapeutic agents. Given the prevalence of substituted anilines in oncology, particularly as kinase inhibitors, this compound is a promising starting point for developing novel anticancer agents. mdpi.com The butoxy group may further enhance membrane permeability and tune the compound's lipophilicity.

Advanced Materials: Conductive polymers, particularly polyanilines, are of great interest for applications in sensors, antistatic coatings, and electronic devices. The introduction of fluorine can significantly alter the electronic properties and environmental stability of these materials. Polymerizing this compound or its derivatives could lead to new fluorinated polyanilines with tailored conductivity, solubility, and processability, making them suitable for use in chemical sensors or smart materials. nih.govrsc.org

Agrochemicals: The trifluoromethylaniline structural motif is a well-established pharmacophore in many commercial pesticides. By using this compound as a lead structure, it may be possible to develop new generations of agrochemicals with improved efficacy, a different spectrum of activity, or better environmental profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Butoxy-5-(trifluoromethyl)aniline, and what factors influence reaction yields?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting with aniline derivatives. The butoxy group is introduced via nucleophilic substitution under basic conditions, using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The electron-withdrawing trifluoromethyl group necessitates careful optimization of reaction parameters (e.g., temperature, time) to avoid side reactions and improve yields . For example, reflux conditions (80–100°C) and inert atmospheres are often employed to stabilize intermediates .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

  • Methodological Answer: Structural confirmation relies on 1H/13C/19F NMR spectroscopy to verify substituent positions and coupling patterns. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>98%). For instance, 19F NMR is critical for detecting trifluoromethyl group integrity, with characteristic peaks near -60 ppm . Purity thresholds for biological assays often require HPLC retention time consistency and absence of byproduct peaks .

Q. What reactivity patterns are observed in this compound during electrophilic aromatic substitution (EAS)?

  • Methodological Answer: The trifluoromethyl group deactivates the aromatic ring, directing EAS to the para position relative to the amino group. Experimental studies show that nitration with nitric acid/sulfuric acid at 0–5°C yields 3-butoxy-5-(trifluoromethyl)-2-nitroaniline as the major product. Kinetic studies suggest steric hindrance from the butoxy group slows reaction rates compared to simpler anilines .

Advanced Research Questions

Q. What computational approaches are employed to predict the electronic effects of substituents in this compound?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) is used to model electron density distribution. For example, studies show the trifluoromethyl group reduces electron density at the ortho positions by 15–20%, directing electrophiles to the para position . Basis sets such as 6-311+G(d,p) are recommended for accurate geometry optimization and vibrational frequency analysis .

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardized protocols, such as enzyme inhibition assays (e.g., cytochrome P450) with controlled buffer systems (pH 7.4, 37°C), are critical. Structure-activity relationship (SAR) studies using analogs with systematic substituent modifications (e.g., replacing butoxy with methoxy) can isolate electronic vs. steric effects .

Q. What safety protocols mitigate risks when handling this compound in synthetic workflows?

  • Methodological Answer: Safety data sheets (SDS) recommend:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and goggles.
  • Ventilation: Use fume hoods during synthesis to limit inhalation exposure (TLV: 0.1 mg/m³).
  • Storage: Inert gas-purged containers at 2–8°C to prevent oxidation.
  • Spill Management: Absorb with vermiculite and dispose as hazardous waste (UN 2811) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.